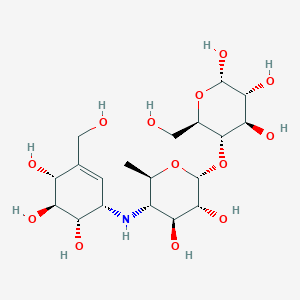Acarbose derived trisaccharide
CAS No.:
Cat. No.: VC14491086
Molecular Formula: C19H33NO13
Molecular Weight: 483.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H33NO13 |
|---|---|
| Molecular Weight | 483.5 g/mol |
| IUPAC Name | (2S,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |
| Standard InChI | InChI=1S/C19H33NO13/c1-5-9(20-7-2-6(3-21)10(23)13(26)11(7)24)12(25)16(29)19(31-5)33-17-8(4-22)32-18(30)15(28)14(17)27/h2,5,7-30H,3-4H2,1H3/t5-,7+,8-,9-,10-,11+,12+,13+,14-,15-,16-,17-,18+,19-/m1/s1 |
| Standard InChI Key | SNMISNLUIRCRQE-SFSRYZOZSA-N |
| Isomeric SMILES | C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)N[C@H]3C=C([C@H]([C@@H]([C@H]3O)O)O)CO |
| Canonical SMILES | CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)NC3C=C(C(C(C3O)O)O)CO |
Introduction
Chemical Identity and Structural Features of Acarbose Derived Trisaccharide
Molecular Composition and Nomenclature
Acarbose derived trisaccharide (PubChem CID: 449164) is a branched oligosaccharide comprising three sugar units:
Its systematic IUPAC name, 4-O-(4,6-dideoxy-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}-β-D-lyxo-hexopyranosyl)-α-D-erythro-hexopyranose, reflects its intricate glycosidic linkages . The trisaccharide’s structure is characterized by a unique C-N bond between valienol and the aminodeoxyglucose moiety, distinguishing it from typical glycosidic bonds .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₃₃NO₁₃ |
| Molecular Weight | 483.5 g/mol |
| Synonyms | Acarbose trisaccharide, DB02889 |
| Biosynthetic Origin | Actinoplanes sp. SE50/110 |
Biosynthetic Pathway and Enzymatic Assembly
Precursor Synthesis
The trisaccharide is assembled from two primary precursors:
-
GDP-valienol: Derived from valienol 7-phosphate via phosphorylation and cyclization by enzymes AcbM, AcbN, and AcbO .
-
dTDP-4-amino-4,6-dideoxy-D-glucose: Synthesized through a nucleotide sugar pathway involving deamination and deoxygenation .
Glycosyltransferases and Pseudoglycosyltransferases
-
AcbI: A glycosyltransferase that couples dTDP-4-amino-4,6-dideoxy-D-glucose to maltose, forming the O-4-amino-(4,6-dideoxy-α-D-glucopyranosyl)-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose backbone .
-
AcbS: A pseudoglycosyltransferase homolog of AcbI that catalyzes the non-glycosidic C-N bond between GDP-valienol and the trisaccharide core .
Table 2: Enzymes in Acarbose Trisaccharide Biosynthesis
| Enzyme | Function | Substrate | Product |
|---|---|---|---|
| AcbI | Glycosyl transfer | dTDP-aminodeoxyglucose + maltose | Disaccharide intermediate |
| AcbS | C-N bond formation | GDP-valienol + disaccharide | Acarbose trisaccharide |
| AcbM/N/O | Valienol modification | Valienol 7-phosphate | GDP-valienol |
Analytical Methods for Quantification and Quality Control
UV Spectrophotometric Detection
A first-order derivative UV method enables precise quantification of acarbose derived trisaccharide in pharmaceutical formulations. Key parameters include:
This method complies with International Council for Harmonisation (ICH) guidelines, ensuring robustness for regulatory compliance .
Table 3: Validation Parameters for UV Method
| Parameter | Result |
|---|---|
| Linearity (R²) | 0.999 |
| Precision (% RSD) | <2.0% |
| Accuracy (% Recovery) | 98.5–101.2% |
Pharmacological Mechanisms and Therapeutic Efficacy
α-Glucosidase Inhibition
The trisaccharide’s 4-amino-4,6-dideoxyglucose moiety competitively inhibits intestinal α-glucosidases, delaying carbohydrate digestion and reducing postprandial glucose spikes .
Lipid-Modulating Effects
Clinical studies demonstrate that acarbose therapy, mediated by its trisaccharide component, lowers:
-
Postprandial triglycerides (TG): By 27–34% in normotriglyceridemic patients .
-
Chylomicrons (CM): Postprandial CM levels reduced by 40–48% .
-
Fasting free fatty acids (FFA): 22% reduction in hypertriglyceridemic individuals .
These effects correlate with improved insulin sensitivity and reduced cardiovascular risk .
Future Directions and Research Opportunities
Synthetic Biology for Enhanced Production
Engineered bacterial strains expressing AcbI and AcbS could optimize trisaccharide yield for cost-effective drug manufacturing .
Expanded Therapeutic Indications
Ongoing studies explore its potential in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume